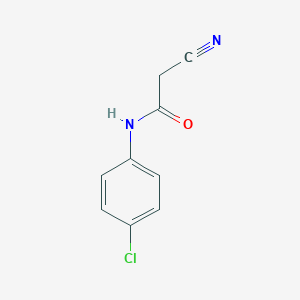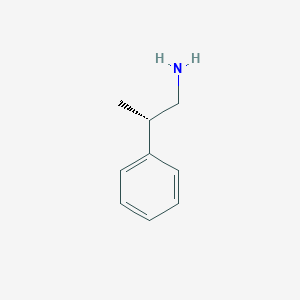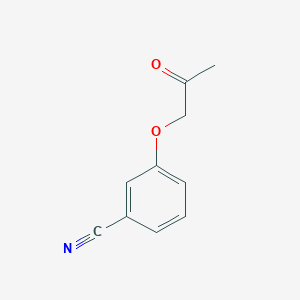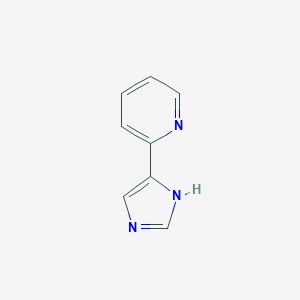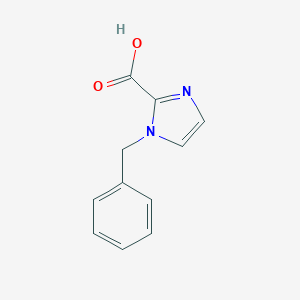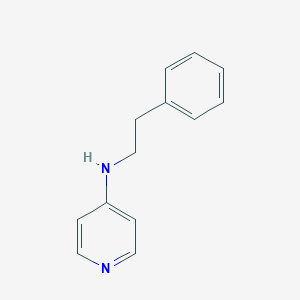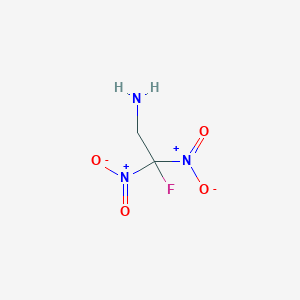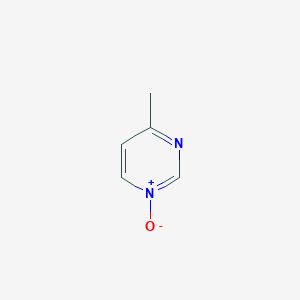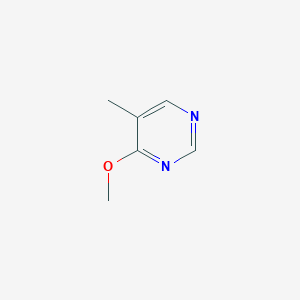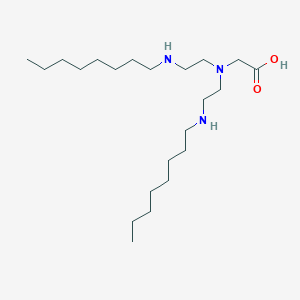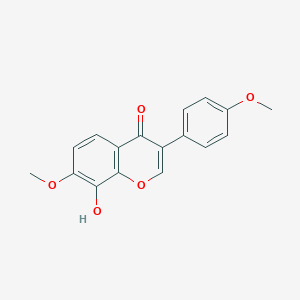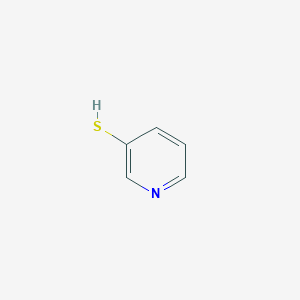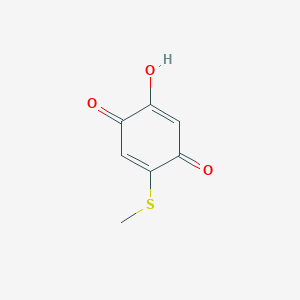
p-Benzoquinone, 2-hydroxy-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Benzoquinone, 2-hydroxy-5-(methylthio)-, also known as 2-hydroxy-5-methylthio-1,4-benzoquinone (HMBQ), is a naturally occurring compound found in various plants and fungi. It has received significant attention due to its potential therapeutic and medicinal properties.
Mecanismo De Acción
The mechanism of action of HMBQ is not fully understood. However, studies have suggested that it exerts its therapeutic effects through multiple pathways. HMBQ has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular antioxidant defense mechanisms. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, HMBQ has been reported to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
HMBQ has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. HMBQ has also been reported to modulate the expression of genes involved in glucose metabolism and insulin signaling. Additionally, studies have shown that HMBQ can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMBQ has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, HMBQ has some limitations. It is unstable in aqueous solutions and can undergo auto-oxidation, leading to the formation of reactive oxygen species. Moreover, HMBQ can interact with other compounds and proteins, leading to false-positive or false-negative results.
Direcciones Futuras
The potential therapeutic properties of HMBQ have generated significant interest in the scientific community. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases. Additionally, studies should investigate the pharmacokinetics and pharmacodynamics of HMBQ to determine its optimal dosage and administration route. Furthermore, research should explore the potential use of HMBQ in combination with other compounds or therapies to enhance its therapeutic effects.
Conclusion:
In conclusion, HMBQ is a naturally occurring compound with potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities and has been investigated for its potential use in the treatment of various diseases. While HMBQ has several advantages for lab experiments, it also has some limitations. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases.
Métodos De Síntesis
HMBQ can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of hydroquinone with methylthiolate in the presence of a base catalyst. The extraction method involves the isolation of HMBQ from natural sources such as the fruiting bodies of mushrooms.
Aplicaciones Científicas De Investigación
HMBQ has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown that HMBQ can improve glucose metabolism and protect against oxidative stress-induced damage. Additionally, HMBQ has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
19346-89-5 |
|---|---|
Nombre del producto |
p-Benzoquinone, 2-hydroxy-5-(methylthio)- |
Fórmula molecular |
C7H6O3S |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
2-hydroxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3 |
Clave InChI |
LFVWEXOZCBGIEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C(=CC1=O)O |
SMILES canónico |
CSC1=CC(=O)C(=CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




